1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea
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Overview
Description
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features an indole moiety, which is a common structural motif in many biologically active molecules. The presence of the hydroxybutan-2-yl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.
Urea Formation: The alkylated indole is reacted with an isocyanate derivative to form the urea linkage.
Hydroxybutan-2-yl Group Introduction: Finally, the hydroxybutan-2-yl group is introduced through a nucleophilic substitution reaction using an appropriate halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxybutan-2-yl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the indole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors that recognize the indole moiety, leading to modulation of biochemical pathways. The hydroxybutan-2-yl group may enhance its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-(1-ethyl-1H-indol-3-yl)-3-(butan-2-yl)urea: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)thiourea: Contains a sulfur atom instead of oxygen, which may alter its chemical properties and reactivity.
Uniqueness
1-(1-ethyl-1H-indol-3-yl)-3-(1-hydroxybutan-2-yl)urea is unique due to the combination of the indole ring, ethyl group, and hydroxybutan-2-yl moiety. This combination may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(1-hydroxybutan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-11(10-19)16-15(20)17-13-9-18(4-2)14-8-6-5-7-12(13)14/h5-9,11,19H,3-4,10H2,1-2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLKRPAZADCNGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1=CN(C2=CC=CC=C21)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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